molecular formula C20H15ClN4OS B4161406 6-CHLORO-3-METHYL-2-(4-METHYLPHENYL)-N-(1,3,4-THIADIAZOL-2-YL)-4-QUINOLINECARBOXAMIDE

6-CHLORO-3-METHYL-2-(4-METHYLPHENYL)-N-(1,3,4-THIADIAZOL-2-YL)-4-QUINOLINECARBOXAMIDE

Cat. No.: B4161406
M. Wt: 394.9 g/mol
InChI Key: PZHCSKPPZCOCLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-CHLORO-3-METHYL-2-(4-METHYLPHENYL)-N-(1,3,4-THIADIAZOL-2-YL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinolinecarboxamides This compound is characterized by the presence of a quinoline ring, a thiadiazole ring, and various substituents including chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-3-METHYL-2-(4-METHYLPHENYL)-N-(1,3,4-THIADIAZOL-2-YL)-4-QUINOLINECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chlorine and Methyl Groups: Chlorination and methylation reactions are carried out using reagents such as thionyl chloride and methyl iodide, respectively.

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative.

    Coupling of the Rings: The final step involves the coupling of the quinoline and thiadiazole rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-3-METHYL-2-(4-METHYLPHENYL)-N-(1,3,4-THIADIAZOL-2-YL)-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

6-CHLORO-3-METHYL-2-(4-METHYLPHENYL)-N-(1,3,4-THIADIAZOL-2-YL)-4-QUINOLINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-CHLORO-3-METHYL-2-(4-METHYLPHENYL)-N-(1,3,4-THIADIAZOL-2-YL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of certain enzymes involved in disease pathways.

    Interacting with DNA: Intercalating into DNA and disrupting its function.

    Modulating Receptor Activity: Binding to and modulating the activity of specific receptors.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid: Similar structure but lacks the thiadiazole ring.

    6-chloro-3-methyl-2-(4-methylphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide: Similar structure with an additional pyridinylmethyl group.

Uniqueness

6-CHLORO-3-METHYL-2-(4-METHYLPHENYL)-N-(1,3,4-THIADIAZOL-2-YL)-4-QUINOLINECARBOXAMIDE is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-chloro-3-methyl-2-(4-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4OS/c1-11-3-5-13(6-4-11)18-12(2)17(19(26)24-20-25-22-10-27-20)15-9-14(21)7-8-16(15)23-18/h3-10H,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHCSKPPZCOCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2C)C(=O)NC4=NN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-CHLORO-3-METHYL-2-(4-METHYLPHENYL)-N-(1,3,4-THIADIAZOL-2-YL)-4-QUINOLINECARBOXAMIDE
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6-CHLORO-3-METHYL-2-(4-METHYLPHENYL)-N-(1,3,4-THIADIAZOL-2-YL)-4-QUINOLINECARBOXAMIDE
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6-CHLORO-3-METHYL-2-(4-METHYLPHENYL)-N-(1,3,4-THIADIAZOL-2-YL)-4-QUINOLINECARBOXAMIDE
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6-CHLORO-3-METHYL-2-(4-METHYLPHENYL)-N-(1,3,4-THIADIAZOL-2-YL)-4-QUINOLINECARBOXAMIDE
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6-CHLORO-3-METHYL-2-(4-METHYLPHENYL)-N-(1,3,4-THIADIAZOL-2-YL)-4-QUINOLINECARBOXAMIDE
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6-CHLORO-3-METHYL-2-(4-METHYLPHENYL)-N-(1,3,4-THIADIAZOL-2-YL)-4-QUINOLINECARBOXAMIDE

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